molecular formula C21H15N3O5 B2854800 N-(5-(7-ethoxybenzofuran-2-yl)-1,3,4-oxadiazol-2-yl)benzofuran-2-carboxamide CAS No. 922043-60-5

N-(5-(7-ethoxybenzofuran-2-yl)-1,3,4-oxadiazol-2-yl)benzofuran-2-carboxamide

Cat. No. B2854800
CAS RN: 922043-60-5
M. Wt: 389.367
InChI Key: NBNJMVWFZYWZKX-UHFFFAOYSA-N
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Description

“N-(5-(7-ethoxybenzofuran-2-yl)-1,3,4-oxadiazol-2-yl)benzofuran-2-carboxamide” is a derivative of benzofuran . Benzofuran compounds are ubiquitous in nature and have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . They are potential natural drug lead compounds .


Synthesis Analysis

The synthesis of benzofuran derivatives involves a series of chemical reactions . In one study, a series of novel 7-methoxy-N-(substituted phenyl)benzofuran-2-carboxamide derivatives were synthesized in moderate to good yields .


Molecular Structure Analysis

The chemical structure of benzofuran derivatives is composed of fused benzene and furan rings . The substitution at different positions of the benzofuran moiety might serve as the lead exhibiting potent biological activities .


Chemical Reactions Analysis

The synthesis of benzofuran derivatives involves a series of chemical reactions . For example, a set of 1-(7-ethoxy-1-benzofuran-2-yl) substituted chalcone derivatives was synthesized via the base-catalyzed Claisen-Schmidt reaction .


Physical And Chemical Properties Analysis

The physical and chemical properties of benzofuran derivatives are influenced by their chemical structure . For example, the compound with -CH3 substitution at R2 and -OH substitution at R3 positions of the benzofuran moiety might serve as the lead exhibiting potent biological activities .

Scientific Research Applications

N-(5-(7-ethoxybenzofuran-2-yl)-1,3,4-oxadiazol-2-yl)benzofuran-2-carboxamide has been extensively studied for its potential applications in various fields. In the field of medicine, it has been found to have anti-inflammatory and anti-cancer properties. It has also been studied for its potential use in the treatment of Alzheimer's disease and other neurodegenerative disorders.

Mechanism of Action

The mechanism of action for N-(5-(7-ethoxybenzofuran-2-yl)-1,3,4-oxadiazol-2-yl)benzofuran-2-carboxamide is not fully understood. However, it is believed to work by inhibiting certain enzymes and signaling pathways that are involved in inflammation and cancer cell growth.
Biochemical and Physiological Effects:
Studies have shown that this compound has a number of biochemical and physiological effects. It has been found to reduce inflammation and oxidative stress, as well as inhibit cancer cell growth. It has also been shown to improve cognitive function and memory in animal models of Alzheimer's disease.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N-(5-(7-ethoxybenzofuran-2-yl)-1,3,4-oxadiazol-2-yl)benzofuran-2-carboxamide in lab experiments is its ability to selectively target certain enzymes and signaling pathways. This makes it a useful tool for studying the mechanisms of inflammation and cancer cell growth. However, one limitation is that it can be difficult to obtain in large quantities, which can limit its use in certain experiments.

Future Directions

There are a number of future directions for research on N-(5-(7-ethoxybenzofuran-2-yl)-1,3,4-oxadiazol-2-yl)benzofuran-2-carboxamide. One area of interest is its potential use in the treatment of Alzheimer's disease and other neurodegenerative disorders. Another area of interest is its potential use in combination with other drugs to enhance their effectiveness in treating cancer. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in other fields.

Synthesis Methods

The synthesis method for N-(5-(7-ethoxybenzofuran-2-yl)-1,3,4-oxadiazol-2-yl)benzofuran-2-carboxamide involves the reaction of 7-ethoxybenzofuran-2-carboxylic acid with thionyl chloride to form the corresponding acid chloride. This is then reacted with 5-amino-1,3,4-oxadiazole-2-carboxylic acid to form the desired compound.

Safety and Hazards

The safety and hazards of benzofuran derivatives depend on their specific chemical structure and biological activities . Further studies are needed to evaluate the safety profile of these compounds .

properties

IUPAC Name

N-[5-(7-ethoxy-1-benzofuran-2-yl)-1,3,4-oxadiazol-2-yl]-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H15N3O5/c1-2-26-15-9-5-7-13-11-17(28-18(13)15)20-23-24-21(29-20)22-19(25)16-10-12-6-3-4-8-14(12)27-16/h3-11H,2H2,1H3,(H,22,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBNJMVWFZYWZKX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC2=C1OC(=C2)C3=NN=C(O3)NC(=O)C4=CC5=CC=CC=C5O4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H15N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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